Telcagepant exerts its therapeutic effect by competitively antagonizing the CGRP receptor [ [] ]. By binding to this receptor, it blocks the binding and subsequent signaling of CGRP, a neuropeptide involved in the dilation of blood vessels and implicated in the development of migraine headaches [ [] ]. This antagonistic action helps to prevent or reduce the severity of migraine attacks.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5